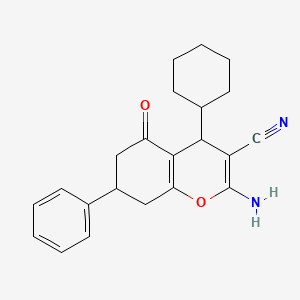
2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a derivative of tetrahydrobenzo[b]pyrans . It is a complex organic compound with the linear formula C22H24N2O2 .
Molecular Structure Analysis
The molecular structure of this compound has been investigated using Density Functional Theory in the solvent DMSO . The geometries of the title compound were optimized by B3LYP/6-31+G* and B3LYP/6-311++G** levels of theory . The electronic spectrum of the title compound in the solvent DMSO was carried out by TDB3LYP/6-311++G** method .Scientific Research Applications
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
This compound is utilized in the synthesis of tetrahydrobenzo[b]pyrans, which are valuable intermediates in organic synthesis due to their presence in numerous natural products and pharmaceuticals .
Methods of Application
The synthesis involves a multicomponent reaction using substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as a solvent at room temperature .
Results Summary
The reaction typically yields a variety of tetrahydrobenzo[b]pyran derivatives with good to excellent yields, demonstrating the versatility of this compound in synthesizing biologically active molecules .
Pharmacology
Scientific Field
Pharmacology
Application Summary
In pharmacology, the compound serves as a precursor for the synthesis of molecules with potential antiviral activities .
Methods of Application
The compound undergoes further chemical modifications to enhance its interaction with biological targets, particularly those involved in viral replication processes .
Results Summary
Derivatives of this compound have shown promising results against Newcastle disease virus, with activities comparable to the antiviral drug Ribavirin .
Medicinal Chemistry
Scientific Field
Medicinal Chemistry
Application Summary
It’s used in medicinal chemistry for the design and development of new therapeutic agents due to its structural complexity and functional group diversity .
Methods of Application
The compound is subjected to various synthetic pathways to create a library of molecules for biological screening .
Results Summary
The synthesized molecules are then tested for their biological activity, leading to the identification of candidates for further drug development .
Chemical Engineering
Scientific Field
Chemical Engineering
Application Summary
In chemical engineering, this compound is explored for its potential in process optimization and the development of green synthesis methods .
Methods of Application
Mechanochemical techniques are employed to synthesize the compound without the use of solvents, thus reducing environmental impact .
Results Summary
The approach has been successful in creating a more sustainable and efficient synthesis route for this class of compounds .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
This compound is used as a standard in analytical chemistry to calibrate instruments and validate analytical methods due to its well-defined structure and properties .
Methods of Application
It is used to prepare standard solutions for chromatography and spectroscopy to ensure the accuracy and precision of analytical measurements .
Results Summary
The use of this compound as a standard has led to improved method robustness and reliability in quantitative analyses .
Material Science
Scientific Field
Material Science
Application Summary
The compound’s unique structure makes it a candidate for the development of novel materials with specific optical or electronic properties .
Methods of Application
It is incorporated into polymeric matrices or used as a dopant in the fabrication of materials with desired functionalities .
Results Summary
Materials developed using this compound have shown enhanced performance in their respective applications, such as in optoelectronic devices .
This analysis provides a glimpse into the diverse applications of 2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile across various scientific disciplines. Each application leverages the compound’s unique chemical structure to achieve specific research and industrial objectives.
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
This compound is investigated for its use in the synthesis of nanomaterials, which can have applications ranging from drug delivery to electronics .
Methods of Application
The compound can be used to prepare nanoparticles through various synthesis methods, including sol-gel processes or as a precursor for doping semiconductor materials .
Results Summary
The resulting nanoparticles exhibit unique properties such as enhanced conductivity or targeted drug delivery capabilities, depending on the synthesis method and subsequent functionalization .
Computational Chemistry
Scientific Field
Computational Chemistry
Application Summary
In computational chemistry, the compound’s structure is modeled to predict its reactivity and interaction with other molecules, which is crucial for drug design and material science .
Methods of Application
Advanced computational methods like density functional theory (DFT) are used to simulate the electronic structure and predict the compound’s behavior in various chemical environments .
Results Summary
The simulations provide insights into the compound’s potential reactivity, helping to guide experimental chemists in synthesizing new derivatives with desired properties .
Environmental Chemistry
Scientific Field
Environmental Chemistry
Application Summary
The compound’s derivatives are studied for their potential use in environmental remediation, such as the degradation of pollutants or heavy metal capture .
Methods of Application
These derivatives are incorporated into materials or systems designed to interact with and neutralize environmental contaminants .
Results Summary
Preliminary studies show that these materials can effectively reduce pollutant levels, offering a promising approach to environmental cleanup efforts .
Biochemistry
Scientific Field
Biochemistry
Application Summary
Biochemists explore the compound’s role as a building block for complex biomolecules, contributing to the understanding of biological processes and the development of biomimetic materials .
Methods of Application
The compound is used in the synthesis of peptides and proteins that mimic natural enzymes or structural components of cells .
Results Summary
These synthetic biomolecules have shown functionality similar to their natural counterparts, providing a platform for studying biological systems and designing new biotechnologies .
Agrochemistry
Scientific Field
Agrochemistry
Application Summary
In agrochemistry, the compound is a precursor for the synthesis of agrochemicals like pesticides and herbicides, aiming to improve crop protection and yield .
Methods of Application
Chemical modifications of the compound lead to the development of new formulations that are tested for efficacy against various agricultural pests and diseases .
Results Summary
Some derivatives have demonstrated increased potency and selectivity, reducing the environmental impact of agrochemical use while maintaining crop safety .
Catalysis
Scientific Field
Catalysis
Application Summary
The compound is used in the development of catalysts for organic reactions, enhancing the efficiency and selectivity of chemical processes .
Methods of Application
It is incorporated into catalytic systems, either as a ligand for metal catalysts or as a part of organocatalysts .
Results Summary
Catalysts containing this compound have been shown to facilitate reactions with higher turnover numbers and improved stereoselectivity, contributing to greener and more sustainable chemistry .
These additional applications highlight the versatility of 2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in various scientific research fields, showcasing its potential to contribute significantly to advancements in technology and science.
Synthetic Dyes and Pigments
Scientific Field
Chemistry of Dyes and Pigments
Application Summary
The compound is used in the synthesis of new chromophores for dyes and pigments, which are essential in textile manufacturing and ink production .
Methods of Application
It involves the reaction with various aromatic compounds under controlled conditions to produce a range of colors and stabilities suitable for different applications .
Results Summary
The synthesized dyes exhibit high color strength and resistance to fading, making them valuable for industrial applications .
Polymer Science
Scientific Field
Polymer Science
Application Summary
This compound is a monomer precursor in the creation of novel polymers with enhanced mechanical and thermal properties .
Methods of Application
Polymerization techniques such as free-radical or condensation reactions are employed to incorporate the compound into polymer chains .
Results Summary
The resulting polymers demonstrate improved resilience and stability, expanding their potential use in various industries .
Molecular Electronics
Scientific Field
Molecular Electronics
Application Summary
The compound’s unique electronic structure is exploited in the design of molecular electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Methods of Application
Molecular engineering techniques are used to modify the compound for integration into electronic circuits at the molecular level .
Results Summary
Devices incorporating these modified compounds show promising efficiency and durability, contributing to the advancement of flexible and wearable electronics .
Food Chemistry
Scientific Field
Food Chemistry
Application Summary
In food chemistry, derivatives of the compound are studied for their potential as food additives, such as preservatives or flavor enhancers .
Methods of Application
The compound is chemically altered to ensure compatibility with food products and tested for safety and efficacy .
Results Summary
Some derivatives have been found to extend the shelf life of food products or improve their taste without compromising safety .
Cosmetics Chemistry
Scientific Field
Cosmetics Chemistry
Application Summary
The compound is investigated for its use in cosmetic formulations, particularly in sunscreens and anti-aging products .
Methods of Application
It is incorporated into cosmetic products to enhance UV protection or to provide antioxidant benefits .
Results Summary
Products containing this compound have shown improved performance in protecting skin from UV damage and reducing signs of aging .
Quantum Chemistry
Scientific Field
Quantum Chemistry
Application Summary
Quantum chemists utilize the compound to study quantum mechanical properties and reactions at the atomic and molecular levels .
Methods of Application
Computational models and quantum mechanical simulations are conducted to understand the compound’s behavior in quantum states .
Results Summary
These studies provide valuable insights into the fundamental principles of quantum mechanics and help in the development of quantum computing materials .
properties
IUPAC Name |
2-amino-4-cyclohexyl-5-oxo-7-phenyl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c23-13-17-20(15-9-5-2-6-10-15)21-18(25)11-16(12-19(21)26-22(17)24)14-7-3-1-4-8-14/h1,3-4,7-8,15-16,20H,2,5-6,9-12,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMRMZKAQQUIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC=C4)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-cyclohexyl-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

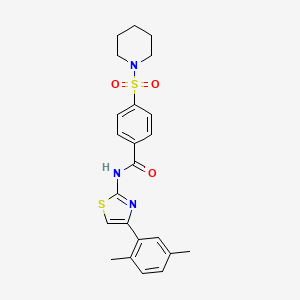
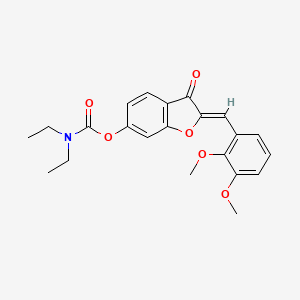
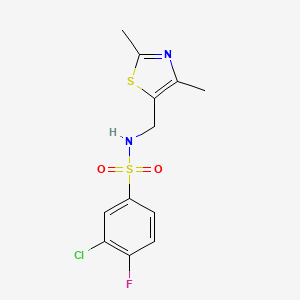
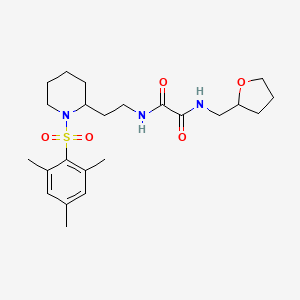
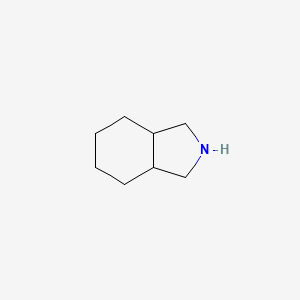
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2721495.png)
![4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2721496.png)
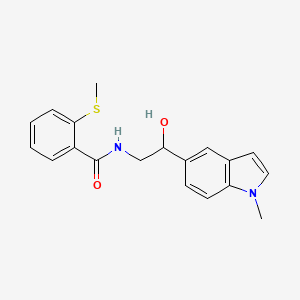
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide](/img/structure/B2721500.png)
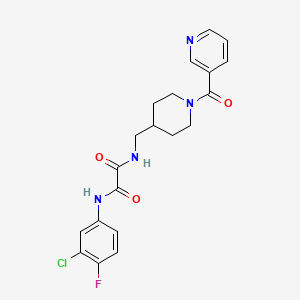
![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2721502.png)
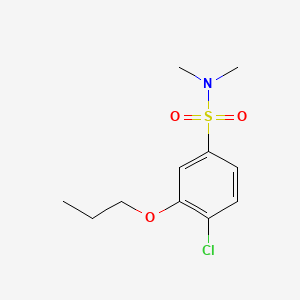
![3-(p-tolyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721507.png)